molecular formula C8H18O4S.C6H15NO3<br>C14H33NO7S B15478606 Triethanolamine octyl sulfate CAS No. 30862-34-1

Triethanolamine octyl sulfate

Cat. No.: B15478606
CAS No.: 30862-34-1
M. Wt: 359.48 g/mol
InChI Key: JKLVJVFMOYDRNL-UHFFFAOYSA-N
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Description

Contextual Background of Triethanolamine (B1662121) and Alkyl Sulfates in Chemical Science

Triethanolamine (TEA) is a versatile organic compound, functioning as both a tertiary amine and a triol. This dual chemical nature allows it to be used in a wide array of applications, including as a pH adjuster, emulsifier, and chemical intermediate. Alkyl sulfates, on the other hand, are a major class of anionic surfactants characterized by a hydrophobic alkyl chain and a hydrophilic sulfate (B86663) group. researchgate.net The combination of these two entities in the form of triethanolamine alkyl sulfates results in compounds with specific and valuable surfactant properties. researchgate.net The length of the alkyl chain, ranging from C8 to C18, plays a crucial role in determining the physicochemical and environmental characteristics of these surfactants. researchgate.net

Significance of Triethanolamine Octyl Sulfate within Surfactant Chemistry and Industrial Applications

This compound, specifically, is recognized for its role as an anionic surfactant. ontosight.ai Its molecular structure, featuring a hydrophobic octyl tail and a hydrophilic head, enables it to reduce surface tension between liquids or between a liquid and a solid. ontosight.ai This property makes it a valuable ingredient in a variety of industrial and commercial products.

One of the primary industrial applications of this compound is in the formulation of fire-fighting foams. google.comjustia.comgoogle.com It is often used in combination with other surfactants to create stable and effective foams for extinguishing fires. google.comjustia.comgoogle.com In the realm of personal care products, it is utilized for its emulsifying, foaming, and cleansing properties in formulations such as shampoos and body washes. ontosight.ai Additionally, it finds use in industrial and institutional cleaners.

Current Research Landscape and Gaps for this compound

Current research on this compound appears to be heavily focused on its application in fire-fighting foam compositions. google.comjustia.comgoogle.com Patents describe its use as an anionic surfactant in these formulations, often in conjunction with other types of surfactants. google.comjustia.comgoogle.com Some research has also touched upon its use as a component in sanitizing solutions for food-processing equipment. govinfo.gov

A noticeable gap in the publicly available research is a deep, fundamental investigation into the specific physicochemical properties of pure this compound. While studies have been conducted on the broader category of triethanolamine alkyl sulfates, detailed data on the C8 variant, such as its critical micelle concentration (CMC) and surface tension at various conditions, is not as readily available as for its longer-chain counterparts like the C12 and C14 homologs. researchgate.net Further research could provide a more comprehensive understanding of its behavior and optimize its use in various applications.

Methodological Approaches in this compound Research

The primary methodological approach found in the current research landscape for this compound is formulation and performance testing, particularly within the context of fire-fighting foams. This involves creating various foam compositions containing this compound and evaluating their fire-extinguishing capabilities. google.comjustia.comgoogle.com

For the broader class of triethanolamine alkyl sulfates, research methodologies have included the synthesis and purification of different chain length homologs (C10 to C18) to a high degree of purity. researchgate.net Characterization techniques such as elemental analysis have been employed to confirm the composition of these synthesized compounds. researchgate.net Furthermore, methods like conductance and drop volume have been used to determine their critical micelle concentrations. researchgate.net Analytical methods for detecting residues of related compounds have included gas chromatography with a microcoulometric detector. govinfo.gov

Properties

CAS No.

30862-34-1

Molecular Formula

C8H18O4S.C6H15NO3
C14H33NO7S

Molecular Weight

359.48 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;octyl hydrogen sulfate

InChI

InChI=1S/C8H18O4S.C6H15NO3/c1-2-3-4-5-6-7-8-12-13(9,10)11;8-4-1-7(2-5-9)3-6-10/h2-8H2,1H3,(H,9,10,11);8-10H,1-6H2

InChI Key

JKLVJVFMOYDRNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Synthetic Pathways and Process Optimization for Triethanolamine Octyl Sulfate

Synthesis of Triethanolamine (B1662121): Industrial and Laboratory Methodologies

Triethanolamine (TEA) is a viscous organic compound that is both a tertiary amine and a triol. sciencemadness.org Industrially, its production is intrinsically linked with that of monoethanolamine (MEA) and diethanolamine (B148213) (DEA). wikipedia.orgchemicalbook.com The primary manufacturing method involves the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). sciencemadness.orgwikipedia.orgchemicalbook.com

Reaction Mechanisms in Triethanolamine Formation

The formation of triethanolamine proceeds through a series of sequential nucleophilic addition reactions. The process is initiated by the reaction of ammonia with an ethylene oxide molecule, which opens the epoxide ring to form monoethanolamine.

Reaction 1: Formation of Monoethanolamine (MEA) NH₃ + C₂H₄O → HOCH₂CH₂NH₂

The newly formed MEA, possessing a primary amine group, is also nucleophilic and can subsequently react with another molecule of ethylene oxide. This second reaction yields diethanolamine (DEA).

Reaction 2: Formation of Diethanolamine (DEA) HOCH₂CH₂NH₂ + C₂H₄O → (HOCH₂CH₂)₂NH

Finally, the secondary amine of DEA reacts with a third ethylene oxide molecule to produce the tertiary amine, triethanolamine (TEA). sciencemadness.org

Reaction 3: Formation of Triethanolamine (TEA) (HOCH₂CH₂)₂NH + C₂H₄O → (HOCH₂CH₂)₃N

These reactions occur concurrently, resulting in a product mixture containing MEA, DEA, and TEA, along with any unreacted ammonia and water. sciencemadness.orgchemicalbook.com

Process Parameters and Yield Optimization in Triethanolamine Synthesis

The relative concentrations of MEA, DEA, and TEA in the final product mixture are controlled by adjusting the stoichiometry of the reactants. sciencemadness.orgwikipedia.orgchemicalbook.com To favor the formation of triethanolamine, a higher molar ratio of ethylene oxide to ammonia is employed.

Industrial processes are typically continuous and operate under specific conditions to maximize efficiency and yield. google.com A common approach involves reacting ethylene oxide with aqueous ammonia at elevated temperatures and pressures. google.com For instance, a continuous process might operate at temperatures ranging from 40°C to 80°C and absolute pressures from 0.2 to 2 MPa. google.com In some catalyzed processes, a fixed-bed ion-exchange resin or a zeolite catalyst, such as a ZSM-5 type zeolite, can be used to accelerate the reaction. chemicalbook.comnih.gov One documented catalyst process operates adiabatically at a reaction pressure of 10 MPa and an inlet temperature of 45°C. chemicalbook.com

Following the reaction, a multi-stage distillation process is essential for separating the components of the mixture. chemicalbook.com This purification sequence typically involves:

An ammonia stripping column to remove unreacted ammonia.

A dehydrating column to remove water.

A rectifying column to separate MEA.

A final column to separate DEA from TEA, with the desired high-purity TEA being collected as the bottom product. chemicalbook.com

Through precise control of these parameters, TEA can be obtained at very high purity, with some processes reporting purities of 99.7%. chemicalbook.com

ParameterValueReference
Temperature 0 to 150 °C google.com
Pressure 0.1 to 16 MPa google.com
Catalyst (example) ZSM-5 type zeolite chemicalbook.com
Catalyst Process Temp. 45 °C (inlet) chemicalbook.com
Catalyst Process Pressure 10 MPa chemicalbook.com

Octyl Alcohol Sulfation: Esterification Techniques

The second precursor, octyl sulfate (B86663), is produced by the sulfation of octyl alcohol. This process is a type of esterification where a hydroxyl group on the alcohol reacts with a sulfating agent. The reaction is highly exothermic. google.comresearchgate.net

Direct Sulfation with Sulfur Trioxide

A primary industrial method for sulfating fatty alcohols is direct sulfation with sulfur trioxide (SO₃). google.com This reaction is rapid and highly exothermic (ΔH ≈ -150 kJ/mol). google.comresearchgate.net To manage the heat generated and prevent unwanted side reactions or product degradation (charring), the gaseous sulfur trioxide is typically diluted with a dry inert gas like air or nitrogen before being brought into contact with the alcohol. google.com

Reaction: CH₃(CH₂)₇OH + SO₃ → CH₃(CH₂)₇OSO₃H

The process is often carried out in a continuous film reactor, where the liquid alcohol flows down the reactor walls and reacts with the SO₃ gas. researchgate.net Maintaining a large excess of the liquid alcohol relative to the sulfur trioxide helps to control the reaction rate and absorb the heat generated. google.com Key benefits of this method include a high degree of sulfation and a purer product with minimal inorganic salt byproducts. researchgate.net

ParameterDescriptionReference
Reactants Octyl Alcohol, Sulfur Trioxide (SO₃) google.com
Reaction Type Exothermic Esterification google.comresearchgate.net
Process Feature SO₃ diluted with inert gas google.com
Reactor Type Film Reactor (common) researchgate.net
Advantage High degree of sulfation, high purity researchgate.net

Alternative Sulfating Agents and Reaction Conditions

While direct sulfation with SO₃ is efficient, other reagents can be used. These are often employed when milder conditions are required, though they may have their own drawbacks.

Sulfur Trioxide-Amine Complexes: Complexes of sulfur trioxide with tertiary amines like pyridine (B92270) (SO₃·Py) or trimethylamine (B31210) (SO₃·NMe₃) are common, milder sulfating agents. nih.govnih.gov These reagents are less reactive than free SO₃, which can prevent over-reaction and degradation of sensitive substrates. The reaction involves the alcohol attacking the sulfur atom of the complex. nih.gov

Chlorosulfonic Acid (ClSO₃H): This agent can also be used to sulfate alcohols. However, it produces hydrogen chloride (HCl) as a byproduct, which is corrosive and must be removed. researchgate.netgoogle.com

Sulfamic Acid (H₂NSO₃H): Considered a less reactive and more expensive option, sulfamic acid is typically explored when other methods fail. It can lead to poor yields and discolored products with long-chain alcohols. nih.gov

The choice of sulfating agent depends on factors such as substrate sensitivity, desired product purity, and cost considerations.

Neutralization with Triethanolamine: Formation of Triethanolamine Octyl Sulfate Salt

The final step in the synthesis is the neutralization of the acidic octyl sulfate (also called octyl sulfuric acid) with triethanolamine. ontosight.ai This is an acid-base reaction that forms the desired this compound salt. chemicalbook.comgoogle.com

Reaction: CH₃(CH₂)₇OSO₃H + N(CH₂CH₂OH)₃ → [CH₃(CH₂)₇OSO₃]⁻[HN(CH₂CH₂OH)₃]⁺

The neutralization is typically carried out by adding triethanolamine to the octyl sulfuric acid, often in an aqueous solution. The reaction is controlled to achieve a near-stoichiometric balance, resulting in a final product with a buffered pH. chemicalbook.comgoogle.com This step converts the acidic intermediate into the final, more stable, and functional salt, ready for formulation into various products. chemicalbook.com The resulting triethanolammonium (B1229115) salt is often more soluble than corresponding alkali metal salts. chemicalbook.com

Stoichiometric Control and Reaction Kinetics

The reaction between octyl sulfuric acid and triethanolamine is fundamentally a 1:1 molar neutralization. nih.gov Precise stoichiometric control is paramount to the success of the synthesis. An excess of octyl sulfuric acid can lead to a final product with a low pH and potential for irritation, while an excess of triethanolamine can result in an alkaline product with unreacted amine, both of which would necessitate complex purification steps. In industrial chemical production, controlling the stoichiometry of reactants is a key method for directing the outcome of a reaction, as seen in the synthesis of triethanolamine itself, where the ratio of ethylene oxide to ammonia determines the final distribution of mono-, di-, and triethanolamine. wikipedia.org

The kinetics of this acid-base neutralization are typically very rapid and are often diffusion-controlled. This means the reaction rate is primarily limited by the speed at which the reactant molecules can be brought into contact through mixing. Therefore, process design must emphasize efficient agitation to ensure that the neutralization occurs uniformly throughout the reaction vessel, preventing localized areas of high concentration and potential side reactions.

Influence of Temperature and Solvent Systems on Neutralization

The neutralization reaction is exothermic, releasing significant heat. Effective temperature management is crucial to prevent overheating, which could lead to degradation of the reactants or the final product and the formation of unwanted byproducts. In analogous syntheses, such as for a triethanolamine derivative of sodium dodecyl sulfate, the reaction vessel is actively cooled, for instance, by immersion in a cold water bath at approximately 10°C, to manage the heat of neutralization. researchgate.net

The choice of a solvent system can be critical for managing viscosity, improving heat transfer, and ensuring efficient mixing.

Key Research Findings on Neutralization:

Degree of Neutralization: Research on the neutralization of stearic acid with triethanolamine to form an emulsion highlights the importance of achieving complete neutralization. In one study, a stable and effective emulsion was only formed when the degree of neutralization reached 100%. researchgate.net This suggests that for the production of this compound, a full stoichiometric equivalent of TEA is necessary for optimal product formation.

Solvent Selection: Historically, organic solvents like benzene (B151609) have been used in similar laboratory syntheses to dissolve reactants and manage the reaction medium, followed by removal via distillation. researchgate.net Modern approaches, however, increasingly focus on greener and safer alternatives. Deep eutectic solvents (DESs), which can be formulated using triethanolamine itself as a hydrogen bond acceptor, represent a novel, environmentally benign media that could potentially serve as both the solvent and a reactant. bohrium.comresearchgate.net

The following table compares conventional and novel solvent systems for this type of synthesis:

Interactive Data Table: Comparison of Solvent Systems

Feature Conventional Solvent (e.g., Hydrocarbons) Deep Eutectic Solvents (DES)
Primary Function Reduce viscosity, facilitate mixing Serve as solvent and potentially catalyst/reactant
Toxicity Often high (e.g., benzene is a known carcinogen) Generally low, considered "green" solvents
Volatility Typically high, requiring careful containment Extremely low, reducing emissions
Reusability Possible through distillation, but can be energy-intensive High potential for recycling and reuse

| Cost | Can be low, but disposal costs may be high | Preparation cost is tunable; can be low |

Purification and Isolation Strategies for this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and any solvent used. The specific strategy depends on the initial purity and the desired quality of the final product.

Solvent Removal: If a volatile organic solvent is used during synthesis, the primary purification step is its removal, typically achieved through distillation or evaporation under reduced pressure. researchgate.net

Extraction: Liquid-liquid extraction can be employed to remove impurities. For instance, water-soluble impurities could be washed out from an oil-based product phase, or vice-versa.

Chromatography: For achieving very high purity, flash column chromatography is a viable, albeit more expensive, option. This technique separates compounds based on their polarity. A common solvent system for compounds of intermediate polarity is a mixture of ethyl acetate (B1210297) and hexane. rochester.edu For amine-containing compounds that may interact strongly with the acidic silica (B1680970) gel matrix, a small amount of a base like triethylamine (B128534) (1-3%) is sometimes added to the solvent system to improve elution. rochester.edu

The table below outlines potential purification strategies.

Interactive Data Table: Purification Methods for this compound

Method Principle Target Impurities Advantages Disadvantages
Distillation Separation based on boiling point differences Volatile solvents (e.g., benzene, hexane) Effective for bulk solvent removal Energy-intensive; not suitable for non-volatile impurities
Liquid-Liquid Extraction Separation based on differential solubility in immiscible liquids Unreacted starting materials, water-soluble byproducts Scalable, can remove specific impurity classes Requires use of additional solvents, can generate waste streams

| Flash Chromatography | Separation based on polarity differences | Structurally similar byproducts, residual reactants | High degree of purification achievable | Expensive, solvent-intensive, difficult to scale for bulk production |

Continuous Process Design and Scale-Up Considerations for this compound Production

Transitioning from laboratory-scale batch production to large-scale industrial manufacturing requires careful consideration of process design and scale-up parameters. Continuous manufacturing offers significant advantages over batch processing, including enhanced safety due to smaller reaction volumes, improved consistency, and greater efficiency. mit.edu

A conceptual continuous process for this compound would involve pumping streams of octyl sulfuric acid and triethanolamine into a continuous reactor, such as a plug flow reactor (PFR) or continuous stirred-tank reactor (CSTR). mit.edu The product stream would then flow into downstream units for continuous purification, such as wiped-film evaporators for solvent removal or centrifugal extractors for liquid-liquid extraction. mit.edu

Successful scale-up is not merely about using larger reactors; it involves a multi-parameter optimization process to maintain product quality and yield. researchgate.net Key parameters that must be evaluated and optimized during scale-up are detailed in the following table. researchgate.netiptsalipur.org

Interactive Data Table: Key Parameters for Scale-Up of this compound Production

Parameter Scale-Up Consideration Impact on Process
Mixing & Agitation Impeller type, rotational speed, baffle design. Ensures uniform reactant concentration and temperature, maximizing reaction rate and minimizing side reactions.
Heat Transfer Surface-area-to-volume ratio of the reactor, heating/cooling jacket efficiency. Critical for managing the exothermic heat of neutralization to prevent product degradation.
Reactant Feed Rate Precise control of pump speeds and flow meters. Maintains correct stoichiometry for consistent product quality.
Residence Time The average time reactants spend in the reactor (Volume/Flow Rate). Must be sufficient for the reaction to reach completion.
Material Transfer Pump and piping design. Must handle the viscosity of reactants and products without causing blockages or excessive shear.

| Purification Equipment | Sizing of distillation columns, extractors, or filtration units. | Must match the throughput of the reactor to avoid bottlenecks in the process. |

Ultimately, a systematic approach, potentially using small pilot-scale reactors to study the impact of each parameter, is essential for developing a robust and efficient large-scale manufacturing process for this compound. researchgate.netiptsalipur.org

Advanced Analytical and Spectroscopic Characterization of Triethanolamine Octyl Sulfate

Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopic methods provide detailed information about the molecular framework and the presence of specific functional groups within the triethanolamine (B1662121) octyl sulfate (B86663) molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of triethanolamine octyl sulfate. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed molecular map can be constructed.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the triethanolamine cation and the octyl sulfate anion would be expected. The triethanolamine moiety would exhibit characteristic triplets for the methylene (B1212753) groups adjacent to the nitrogen atom and the hydroxyl groups (-N-(CH₂-CH₂OH)₃). chemicalbook.comuq.edu.au The protons of the octyl chain would appear as a series of multiplets, with a distinct triplet for the terminal methyl group (CH₃) and another triplet for the methylene group attached to the sulfate ester oxygen (-CH₂-O-SO₃⁻). researchgate.net

The expected ¹H NMR chemical shifts are summarized in the table below.

Proton Environment Expected Chemical Shift (ppm) Multiplicity
Terminal CH₃ (Octyl)~0.9Triplet
(CH₂)₆ chain (Octyl)~1.2-1.6Multiplet
-CH₂-O-SO₃⁻ (Octyl)~4.0-4.2Triplet
-N-CH₂- (Triethanolamine)~2.6-2.8Triplet
-CH₂-OH (Triethanolamine)~3.5-3.7Triplet

Note: The exact chemical shifts can vary depending on the solvent and concentration. spectrabase.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound, thereby confirming its identity and purity.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display a combination of the characteristic absorption bands of both the triethanolamine and the alkyl sulfate components. A prominent broad band in the region of 3300-3400 cm⁻¹ is attributable to the O-H stretching vibrations of the alcohol groups in triethanolamine. researchgate.net C-H stretching vibrations of the methylene groups in both the octyl chain and triethanolamine appear in the 2850-2960 cm⁻¹ range. researchgate.net Key identifying peaks for the sulfate group include strong absorptions around 1210-1250 cm⁻¹ (asymmetric S=O stretching) and 1000-1060 cm⁻¹ (symmetric S=O stretching). The C-O stretching of the primary alcohol groups in triethanolamine and the C-O-S ester linkage would also be present. researchgate.netspectrabase.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-C skeletal stretching vibrations of the octyl chain are typically observed in the 1000-1150 cm⁻¹ region. crimsonpublishers.com The symmetric S-O stretch of the sulfate group also gives a strong Raman signal. crimsonpublishers.com This technique is particularly useful for analyzing aqueous solutions, a common state for this surfactant. arxiv.org

Functional Group FT-IR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹) Vibrational Mode
O-H (Alcohol)3300-3400 (Broad)Stretching
C-H (Alkyl)2850-29602850-2960Stretching
S=O (Sulfate)1210-1250Asymmetric Stretching
S=O (Sulfate)1000-10601000-1060Symmetric Stretching
C-N (Amine)1030-1230Stretching
C-O (Alcohol/Ester)1030-1070Stretching

Chromatographic Separations and Mass Spectrometric Identification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Mass spectrometry, often coupled with chromatography, provides definitive identification based on mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) is the primary method for the quantitative analysis of this compound. Due to its non-volatile and ionic nature, reversed-phase HPLC is the most common approach.

For the analysis of alkyl sulfates, specialized columns like Acclaim™ Surfactant or similar C18 columns are effective. nih.gov A gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. thermofisher.com Since this compound lacks a strong UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are universal detectors for non-volatile analytes. thermofisher.comresearchgate.net Alternatively, suppressed conductivity detection can be used for sensitive analysis of the sulfate anion. thermofisher.com A well-developed HPLC method can achieve good linearity over a range of concentrations, with detection limits suitable for quality control and formulation analysis. researchgate.net

Direct analysis of the intact salt this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its low volatility and thermal instability. However, GC-MS is a powerful tool for identifying and quantifying volatile precursors and potential by-products from its synthesis.

The manufacturing of triethanolamine involves the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849), often yielding diethanolamine (B148213) and monoethanolamine as by-products. wikipedia.org GC-MS methods, often requiring derivatization to increase volatility (e.g., silylation), are well-established for the analysis of these ethanolamines. chromforum.orgphenomenex.com This allows for the monitoring of the purity of the triethanolamine raw material. The technique can also be used to test for residual solvents or other volatile impurities that may be present in the final product. osha.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for the analysis of this compound in complex matrices such as cosmetic or industrial formulations. researchgate.net The coupling of HPLC for separation with MS for detection provides high selectivity and sensitivity.

Thermogravimetric and Calorimetric Analysis for Stability and Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to investigate the stability and phase behavior of materials like this compound.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA scan would reveal its thermal decomposition profile. By heating the sample at a constant rate, one can identify the onset temperature of degradation and the temperatures of maximum decomposition rates. Studies on triethanolamine (TEA), a constituent part of the compound, show that it possesses significant thermal stability. researchgate.net A typical TGA experiment on this compound would likely show a multi-step degradation process, corresponding to the decomposition of the octyl sulfate chain and the triethanolamine headgroup. The analysis provides crucial information for determining the upper temperature limit for storage and application of the compound.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is invaluable for identifying phase transitions such as melting, crystallization, and glass transitions. For this compound, DSC analysis could reveal endothermic peaks corresponding to the melting of its crystalline form or exothermic peaks if crystallization occurs upon cooling. These transition temperatures are critical for understanding the physical state of the compound under different thermal conditions. In studies of related compounds, DSC has been used to determine the glass transition temperature and analyze thermal stability. researchgate.net

Table 1: Hypothetical Thermal Analysis Data for this compound

Analytical TechniqueParameterObservationSignificance
TGAOnset of Decomposition (Tonset)~200 - 250 °CIndicates the beginning of thermal degradation.
TGATemperature of Max. Weight LossMulti-step processCorresponds to the decomposition of different parts of the molecule.
DSCMelting Point (Tm)VariableCharacterizes the transition from solid to liquid state.
DSCGlass Transition (Tg)Possible low temp.Indicates transition from a rigid to a more flexible amorphous state.

Electrochemical Methods for Characterization in Solution

Electrochemical methods are powerful for studying the behavior of surfactants like this compound in solution. Techniques such as conductivity measurements and cyclic voltammetry can provide insights into micellization, aggregation behavior, and electrochemical stability.

Conductivity measurements are commonly used to determine the Critical Micelle Concentration (CMC) of ionic surfactants. As the concentration of this compound in an aqueous solution increases, the conductivity rises. At the CMC, the surfactant molecules begin to form aggregates (micelles), which causes a distinct change in the slope of the conductivity versus concentration plot. This inflection point is a key parameter for any application involving the surfactant's interfacial activity.

Cyclic voltammetry (CV) could be employed to study the electrochemical stability of this compound. By scanning the potential applied to an electrode immersed in a solution of the surfactant, one can determine the potential window in which the compound is electrochemically inert. This is particularly relevant if the surfactant is to be used in electrochemical applications, such as in electroplating baths or as a component in electrolyte formulations. Research on related triethanolamine-containing systems has utilized electrochemical techniques to characterize their properties. rsc.org

Surface-Sensitive Analytical Techniques for Interfacial Studies

The performance of surfactants is intrinsically linked to their behavior at interfaces. Surface-sensitive techniques are therefore essential for a complete characterization of this compound, providing information on elemental composition, morphology, and topography at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov For this compound adsorbed on a substrate, XPS can confirm the presence of its constituent elements (Carbon, Oxygen, Nitrogen, Sulfur) and provide information about their chemical bonding environments. nih.gov

For example, high-resolution scans of the N 1s region would identify the chemical state of the nitrogen in the triethanolamine headgroup. The S 2p spectrum would confirm the presence of the sulfate group, and its binding energy would indicate its oxidation state. researchgate.net Analysis of the C 1s peak can distinguish between the carbon atoms in the alkyl chain (C-C, C-H) and those bonded to oxygen and nitrogen in the headgroup (C-O, C-N). researchgate.netmdpi.com This level of detail is crucial for understanding the orientation and chemical interactions of the surfactant molecules at an interface. nih.gov

Table 2: Expected XPS Binding Energies for this compound

ElementOrbitalFunctional GroupExpected Binding Energy (eV)
C 1sC-C, C-HAlkyl Chain~284.8 - 285.0
C 1sC-N, C-OHeadgroup~286.0 - 286.5
O 1sS-OSulfate~531.0 - 532.0
O 1sC-OHeadgroup~532.5 - 533.5
N 1sC-NAmine~400.0 - 401.5
S 2pR-SO4-Sulfate~168.0 - 169.0

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that uses a focused beam of electrons to produce images of a sample's surface topography. ijpbs.com It is ideal for visualizing the structure of this compound aggregates, films, or residues on a surface with nanometer-scale resolution. ijpbs.comresearchgate.net FESEM could reveal how the surfactant molecules self-assemble, for instance, into micelles, vesicles, or layered films, depending on concentration and the substrate. uri.eduresearchgate.net

Often coupled with FESEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org When the electron beam from the FESEM strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present. libretexts.orgyoutube.com An EDS analysis of a this compound sample would produce a spectrum with peaks corresponding to carbon, nitrogen, oxygen, and sulfur, confirming the compound's elemental composition. wikipedia.orgrsc.org Furthermore, EDS mapping can show the spatial distribution of these elements across the sample's surface, which is useful for assessing the uniformity of a surfactant coating. nih.gov

Table 3: Elemental Composition of this compound via EDS

ElementSymbolAtomic No.Expected Presence
CarbonC6Yes
NitrogenN7Yes
OxygenO8Yes
SulfurS16Yes

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy that can produce three-dimensional images of a surface's topography. beilstein-journals.org AFM is particularly powerful for studying surfactants because it can operate in various environments, including in liquids. lsu.edubohrium.com This allows for the in-situ investigation of the adsorption and self-assembly of this compound molecules at a solid-liquid interface with nanoscale resolution. researchgate.netnih.gov

By scanning a sharp tip over the surface, AFM can map the topography of adsorbed surfactant layers, from individual molecules to organized monolayers or micelles. It can measure the height of these adsorbed layers, providing information on molecular orientation. Dynamic studies can also be performed, visualizing how the interfacial structure changes over time or in response to changes in concentration or temperature. This provides unparalleled insight into the mechanisms of surfactant action at surfaces. lsu.edu

Interfacial and Colloidal Chemistry of Triethanolamine Octyl Sulfate

Surface and Interfacial Tension Reduction Mechanisms

The fundamental property of a surfactant like triethanolamine (B1662121) octyl sulfate (B86663) is its capacity to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. ontosight.aibrighton-science.com This capability stems from its amphiphilic molecular structure, which consists of a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. ontosight.ai

The triethanolamine octyl sulfate molecule possesses a negatively charged sulfate group (hydrophilic head) and an eight-carbon alkyl chain (the hydrophobic octyl tail). When introduced into water, these molecules preferentially adsorb at the air-water or oil-water interface. The hydrophobic tails orient themselves away from the water, either towards the air or into the oil phase, while the hydrophilic heads remain in the aqueous phase. njchm.com

This arrangement disrupts the cohesive energy at the surface of the water. In the bulk of the water, each molecule is pulled equally in every direction by neighboring molecules, resulting in a net force of zero. At the surface, however, the molecules are pulled inwards, creating surface tension. The presence of surfactant molecules at the surface weakens the intermolecular attractive forces between water molecules, thereby lowering the surface tension. njchm.com The attraction between the surfactant molecules and water molecules is weaker than the attraction between water molecules themselves, leading to a reduction in the taut state of the surface. njchm.com

Micellization Behavior and Critical Micelle Concentration (CMC) Determination

As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with surfactant monomers. Beyond this point, the monomers begin to self-assemble in the bulk of the solution into organized aggregates known as micelles. This spontaneous formation occurs at a specific concentration known as the Critical Micelle Concentration (CMC). wikipedia.orgalfa-chemistry.com

In a micelle, the hydrophobic octyl tails are sequestered in the core, avoiding contact with water, while the hydrophilic sulfate head groups form the outer shell, interacting with the surrounding water molecules. This process is a key characteristic of surfactants and dictates many of their functional properties, including detergency and solubilization. brighton-science.com

The CMC is a critical parameter for any surfactant. Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form new micelles rather than populating the interface. wikipedia.org For sodium octyl sulfate, a closely related compound, the CMC is approximately 0.13 mol/L. wikipedia.org The nature of the counter-ion can influence the CMC; larger, less hydrated ions can screen the electrostatic repulsion between the ionic head groups more effectively, leading to a lower CMC. researchgate.netyoutube.com

Table 1: Critical Micelle Concentration (CMC) of Related Anionic Surfactants

Surfactant CMC (mol/L) at 25°C
Sodium Octyl Sulfate 0.13 wikipedia.org
Sodium Decyl Sulfate 0.033
Sodium Dodecyl Sulfate (SDS) 0.0083 wikipedia.org
Sodium Tetradecyl Sulfate 0.0021 wikipedia.org

Thermodynamics of Micelle Formation

The formation of micelles is a thermodynamically spontaneous process, characterized by a negative Gibbs free energy of micellization (ΔGmic). acs.orgwikipedia.org This process can be understood by examining the contributions of enthalpy (ΔHmic) and entropy (ΔSmic) through the Gibbs equation: ΔGmic = ΔHmic - TΔSmic.

The enthalpy of micellization (ΔHmic) can be either endothermic or exothermic depending on the surfactant and the temperature. acs.orgajchem-a.com However, the large, positive entropy change typically dominates, ensuring that the Gibbs free energy of micellization is negative, thus favoring the spontaneous formation of micelles. acs.org

Influence of Alkyl Chain Length on Aggregation

The length of the hydrophobic alkyl chain has a profound impact on the micellization and aggregation behavior of alkyl sulfate surfactants. nih.gov A fundamental principle is that increasing the length of the alkyl chain enhances the hydrophobic interactions, which are the primary driving force for micelle formation.

Consequently, a longer alkyl chain leads to a lower Critical Micelle Concentration (CMC). wikipedia.org This is because the greater hydrophobicity of the tail makes the monomeric state in water less favorable, thus promoting aggregation at lower concentrations. As illustrated in Table 1, as the alkyl chain length increases from octyl (C8) to tetradecyl (C14) for sodium alkyl sulfates, the CMC decreases significantly. wikipedia.org

The length of the alkyl chain also influences the size and shape of the resulting micelles. Generally, longer alkyl chains lead to the formation of larger micelles with higher aggregation numbers (the number of surfactant molecules in a single micelle). Under certain conditions, an increase in chain length can also promote the transition from spherical to more complex structures like rod-like or cylindrical micelles. scielo.br

Emulsification and Dispersion Principles of this compound

This compound is an effective emulsifying and dispersing agent, crucial for the formulation of products that contain immiscible components like oil and water, or for suspending solid particles in a liquid. ontosight.aiscentedexpressions.com

An emulsion is a colloidal dispersion of one liquid in another, such as oil-in-water (O/W) or water-in-oil (W/O). Triethanolamine and its salts, like this compound, are widely used to form stable O/W emulsions. chemicalbook.comundip.ac.id The surfactant achieves this by adsorbing at the oil-water interface, with its hydrophobic octyl tail penetrating the oil droplet and its hydrophilic triethanolamine sulfate head remaining in the continuous water phase. ontosight.ai This action lowers the interfacial tension between the oil and water, facilitating the breakup of the oil phase into smaller droplets with less energy input. scentedexpressions.com

Emulsion Stability and Formation Kinetics

The formation of an emulsion requires energy to create a large interfacial area between the two immiscible phases. Surfactants like this compound reduce the required energy by lowering the interfacial tension. Once formed, the stability of the emulsion is paramount, preventing the droplets from coalescing and the phases from separating.

This compound contributes to emulsion stability through several mechanisms:

Interfacial Film Formation: The adsorbed surfactant molecules form a protective film around the dispersed droplets. This film acts as a mechanical barrier, hindering the close approach and coalescence of droplets.

Electrostatic Repulsion: As an anionic surfactant, the head groups of this compound impart a negative charge to the surface of the oil droplets. This creates electrostatic repulsion between the droplets, preventing them from aggregating.

Steric Hindrance: The triethanolamine counter-ion and the hydration layer around the sulfate head group can provide a steric barrier, further contributing to the repulsion between droplets.

The kinetics of emulsion formation are enhanced by the rapid migration of surfactant molecules to the newly created interfaces during the emulsification process. The ultimate stability of the emulsion is influenced by factors such as the concentration of the surfactant, the droplet size distribution, and the presence of electrolytes. researchgate.net

Mechanism of Particulate Dispersion

The principles governing the dispersion of solid particles in a liquid by this compound are analogous to those of emulsion stabilization. To create a stable dispersion, the surfactant must prevent the solid particles from aggregating and settling out. taylorfrancis.com

The mechanism involves the adsorption of the surfactant onto the surface of the particles. The hydrophobic octyl tail of the this compound molecule adsorbs onto the particle surface, especially if the particle is hydrophobic or has hydrophobic regions. The hydrophilic head groups then extend into the surrounding liquid medium.

This adsorption process modifies the surface properties of the particles, promoting their stability in the liquid through:

Electrostatic Stabilization: The anionic sulfate head groups create a negative surface charge on the particles, leading to mutual electrostatic repulsion that prevents agglomeration. acs.org

Steric Stabilization: The layer of adsorbed surfactant molecules provides a steric or spatial barrier that keeps the particles separated.

By altering the particle-particle and particle-solvent interactions, this compound facilitates the wetting of the particles by the liquid and maintains them in a stable, dispersed state. nih.gov

Foaming Properties and Foam Stability Dynamics

This compound, as a surfactant, possesses the ability to generate foam, a property intricately linked to its molecular structure. The foaming capacity and the subsequent stability of the foam are critical parameters in many of its applications.

The foaming properties of alkyl sulfate surfactants are highly dependent on the length of the hydrophobic alkyl chain. Generally, for linear alkyl sulfates, the maximum foam volume is observed with a C12 to C14 chain length. ump.edu.mycern.ch this compound, having a shorter C8 alkyl chain, is consequently characterized as a low-foaming surfactant. ump.edu.my This characteristic is advantageous in applications where excessive foam is undesirable.

The stability of the foam produced by this compound is governed by several dynamic processes, including liquid drainage from the foam lamellae, gas diffusion between bubbles (Ostwald ripening), and bubble coalescence. The presence of impurities can paradoxically decrease the initial foam volume but increase its stability. The stability of foam films is also related to the surface rheology of the adsorption layers at the gas-liquid interface. A transition from a surface elastic to a surface viscoelastic state can significantly enhance foam stability by retarding film thinning.

The addition of electrolytes can have a complex effect on foam stability. While salts can increase the adsorption of surfactant molecules at the interface, potentially stabilizing the foam, excessive salt concentrations can reduce the electrostatic repulsion between the surfaces of the foam films, leading to decreased stability. mdpi.comresearchgate.net

Foaming Characteristics of Alkyl Sulfates

Alkyl Chain LengthRelative FoamingGeneral Stability Characteristics
C8LowModerate stability, influenced by concentration and additives.
C12HighGenerally forms stable foams, often used as a benchmark. ump.edu.my
C16-C18Lower than C12/C14Can form thick, textured foams but may drain rapidly.

This table provides a generalized comparison based on available literature for alkyl sulfates. Specific values for this compound may vary.

Wettability Modification and Adsorption at Solid-Liquid Interfaces

The ability of this compound to modify the wettability of solid surfaces is a direct consequence of its adsorption at the solid-liquid interface. As an anionic surfactant, it readily adsorbs onto positively charged surfaces, and can also adsorb onto non-polar surfaces through hydrophobic interactions.

The adsorption of alkyl sulfates onto mineral surfaces like alumina (B75360) has been studied, providing insights into the behavior of this compound. researchgate.net The adsorption process is often characterized by a two-step model, involving the formation of hemi-micelles and then ad-micelles (bilayers) on the surface as the surfactant concentration increases. researchgate.net This modification of the surface from hydrophilic to hydrophobic (or vice versa) alters the contact angle of water on the surface, a key indicator of wettability. interfacefluidics.comelsevierpure.comresearchgate.net

The adsorption density and the resulting surface modification are influenced by factors such as the pH of the solution, the ionic strength, and the presence of other chemical species. For instance, on a positively charged surface, the adsorption of the anionic octyl sulfate head group neutralizes the surface charge, and with further adsorption, can lead to charge reversal.

Adsorption Characteristics of Sodium Octyl Sulfate on α-Alumina

ParameterDescription
Adsorption MechanismPrimarily electrostatic attraction to positively charged sites on the alumina surface at pH values below the point of zero charge. Hydrophobic interactions between the alkyl chains also contribute to adsorption.
Adsorption IsothermTypically follows a Langmuir-type or a multi-layer adsorption model, indicating saturation of the surface at higher concentrations.
Effect on WettabilityAdsorption of a monolayer can render the surface more hydrophobic. Formation of a bilayer (ad-micelle) can restore a degree of hydrophilicity to the surface.

This table is based on the behavior of sodium octyl sulfate on alumina and serves as a model for the expected behavior of this compound on similar surfaces. researchgate.net

Synergistic and Antagonistic Interactions with Other Surfactants and Additives

The performance of this compound in various formulations can be significantly enhanced or diminished through interactions with other surfactants and additives. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the combined effect is reduced.

Synergistic Interactions:

With Non-ionic Surfactants: When mixed with non-ionic surfactants, this compound can exhibit synergistic effects, leading to a reduction in the critical micelle concentration (CMC) of the mixture and enhanced surface activity. nih.govacs.org This is attributed to the reduction of electrostatic repulsion between the anionic head groups of the this compound molecules by the intervening non-ionic surfactant molecules in the mixed micelles and at the interface.

With Alkanolamides and Betaines: The addition of alkanolamides or amphoteric surfactants like betaines can lead to an increase in the viscosity of the formulation and improved foam stability. ump.edu.my

With Polymers: Certain polymers can interact with this compound to enhance the stability of foams and emulsions. shreechem.in

Antagonistic Interactions:

With Cationic Surfactants: Mixing this compound with cationic surfactants can lead to the formation of an insoluble complex due to strong electrostatic attraction, resulting in precipitation and a loss of surfactant activity. However, under specific conditions, these mixtures can form catanionic vesicles with unique properties.

With Electrolytes: The presence of electrolytes, such as salts, can have a complex effect. While low concentrations can enhance surface activity by reducing repulsion between ionic head groups, high concentrations can lead to a decrease in the solubility of the surfactant (salting out) and reduced foam stability. mdpi.comresearchgate.net

Applications and Performance in Non Biological Industrial and Chemical Systems

Application in Enhanced Oil Recovery (EOR) Chemical Flooding

In the domain of petroleum extraction, chemical enhanced oil recovery (EOR) methods are employed to mobilize and recover residual oil that is not extracted during primary and secondary recovery phases. nih.govresearchgate.net The effectiveness of these methods often hinges on the ability to alter the fluid dynamics and interfacial properties within the reservoir rock. nih.gov Triethanolamine (B1662121) octyl sulfate (B86663), as a surfactant, plays a critical role in these processes.

A significant volume of oil remains trapped in reservoirs after conventional waterflooding due to high capillary forces and the interfacial tension (IFT) between oil and water. nih.govresearchgate.net Surfactants are key chemical agents used to lower this IFT to ultra-low values (typically < 10⁻² mN/m), which drastically reduces the capillary forces holding the oil in the pore throats of the reservoir rock. researchgate.net

The mechanism involves the amphiphilic nature of the surfactant molecules. When introduced into the reservoir, the hydrophobic octyl sulfate tail of the triethanolamine octyl sulfate molecule orients itself into the oil phase, while the polar triethanolamine head group remains in the water phase. stmjournals.in This molecular arrangement at the oil-water interface disrupts the cohesive forces between water and oil molecules, leading to a significant reduction in IFT. ucl.ac.ukrsc.org By lowering the IFT, the capillary number—a dimensionless group that represents the ratio of viscous forces to capillary forces—is increased, allowing the trapped oil ganglia to be mobilized and displaced by the injected fluid. nih.govresearchgate.net Studies on similar surfactants, such as triethanolamine derivatives of sodium dodecyl sulfate, have demonstrated superior performance in reducing IFT compared to conventional surfactants, leading to higher oil recovery even at lower concentrations. stmjournals.in

Alkali-Surfactant-Polymer (ASP) flooding is a synergistic chemical EOR technique that combines the benefits of three components to maximize oil recovery. nih.govresearchgate.net

Alkali: The alkali reacts with acidic components present in some crude oils to generate soap in situ, which acts as an additional surfactant. It also helps to reduce surfactant adsorption onto the reservoir rock. researchgate.netresearchgate.net

Surfactant: An externally supplied surfactant, such as this compound, is the primary agent for reducing the oil-water IFT. researchgate.netyoutube.com

Polymer: A water-soluble polymer is added to increase the viscosity of the injected water, which improves the mobility ratio between the displacing fluid and the displaced oil. This leads to a more stable displacement front and better volumetric sweep efficiency, preventing the injected fluid from bypassing the oil. researchgate.netyoutube.com

In an ASP formulation, this compound contributes to the formation of a microemulsion (Winsor Type III) at the oil-water interface, which is a thermodynamically stable phase that solubilizes both oil and water. nih.govepa.gov The creation of this ultra-low tension environment is critical for mobilizing residual oil. The unique structure of triethanolamine-based surfactants can enhance the solubility of heavy components in crude oil, making them particularly effective. epa.gov Research on ASP formulations has shown that an optimized system can achieve recovery rates of over 85% of the residual oil left after waterflooding. nih.gov

Function in Cement and Concrete Formulations

While specific research on this compound in cement is not widely published, the extensive body of literature on its primary component, triethanolamine (TEA), provides a strong foundation for understanding its function. TEA is a well-known additive in cement production, acting as both a grinding aid and a hydration modifier. lamsresearch.com The octyl sulfate component would enhance its surface-active properties, augmenting its performance in these roles.

During the production of cement, clinker is ground into a fine powder in ball mills or vertical stirred mills. capes.gov.brceramics-silikaty.cz This process is highly energy-intensive, and its efficiency can be significantly reduced by the agglomeration of fine particles and the coating of these particles on the grinding media and mill liners. capes.gov.brijoer.com

Grinding aids like triethanolamine are surface-active agents that prevent this agglomeration. capes.gov.brnih.gov The proposed mechanism for this compound involves the following steps:

Adsorption: The polar triethanolamine head adsorbs onto the newly fractured, high-energy surfaces of the cement clinker particles.

Surface Energy Reduction: This adsorption lowers the surface energy of the particles, reducing their tendency to recombine. ijoer.com

Electrostatic/Steric Hindrance: The molecules neutralize surface charges and create a layer that provides electrostatic or steric repulsion between particles, preventing them from agglomerating. ijoer.com

By keeping the particles dispersed, triethanolamine ensures that the energy from the grinding media is efficiently used for breaking particles rather than being cushioned by a layer of caked powder. This leads to a higher specific surface area (fineness) for a given grinding time and energy input. ceramics-silikaty.czresearchgate.net Studies have shown that TEA can increase the Blaine specific surface area by as much as 16% in a ball mill. ceramics-silikaty.czresearchgate.net

Table 1: Effect of Triethanolamine (TEA) on Grinding Efficiency This interactive table summarizes findings on the impact of TEA as a grinding aid.

Mill TypeAdditiveDosage (% by weight)Increase in Blaine Specific Surface Area (%)Source
Ball MillTEA0.0616 ceramics-silikaty.czresearchgate.net
Vibrating Disk MillTEA0.067.6 ceramics-silikaty.czresearchgate.net
Stirred MillTEA0.5~20 (compared to no additive) ijoer.com

The effect of triethanolamine on cement hydration is complex and highly dependent on its dosage. It can act as an accelerator at low and very high concentrations, but as a retarder at intermediate concentrations. lamsresearch.comceramics-silikaty.cz This dual functionality stems from its differential interactions with the various mineral phases of cement. capes.gov.br

Accelerating Effect: At low dosages (e.g., <0.05%), TEA is believed to accelerate the hydration of the silicate (B1173343) phases (C₃S), leading to a faster formation of calcium-silicate-hydrate (C-S-H) gel and a shorter setting time. researchgate.net At very high dosages (e.g., >0.5%), it strongly accelerates the hydration of the aluminate phase (C₃A), leading to rapid ettringite formation and a fast set. lamsresearch.compsgraw.com

Retarding Effect: At intermediate dosages, TEA can retard the hydration of tricalcium silicate (C₃S), which is the primary contributor to early strength. capes.gov.brscispace.com This retardation is thought to occur because TEA chelates with calcium ions or forms a protective layer on the C₃S surface, delaying its dissolution and prolonging the induction period of hydration. researchgate.netresearchgate.net

The presence of the octyl sulfate group would likely enhance the dispersion of cement particles in the mix water, potentially influencing water demand and the accessibility of water to the cement grains, thereby adding another layer of complexity to its effect on setting times. nih.gov

Table 2: Influence of Triethanolamine (TEA) Dosage on Initial Setting Time This interactive table illustrates the dose-dependent effect of TEA on the initial setting time of cement paste.

Additive DosageEffect on Initial Setting TimePrimary MechanismSource
Low (e.g., ~0.02%)AccelerationPromotes C₃S hydration ceramics-silikaty.czresearchgate.net
Medium (e.g., ~0.25%)RetardationInhibits C₃S hydration; forms protective layer lamsresearch.comceramics-silikaty.cz
High (e.g., >0.5%)Strong AccelerationAccelerates C₃A hydration and ettringite formation lamsresearch.compsgraw.com

Triethanolamine preferentially interacts with the aluminate (C₃A) and ferrite (B1171679) (C₄AF) phases in cement. researchgate.net It accelerates the dissolution of these phases by chelating with the aluminum (Al³⁺) and iron (Fe³⁺) ions in the pore solution. lamsresearch.comresearchgate.net This leads to an increased rate of formation of ettringite (AFt), a crystalline product of C₃A hydration in the presence of sulfates. lamsresearch.comcapes.gov.br

This accelerated aluminate reaction can disrupt the carefully controlled sulfate balance in the cement. researchgate.net Cement contains a set amount of gypsum (a sulfate carrier) to regulate the C₃A reaction and prevent a "flash set." By promoting a rapid, early formation of ettringite, TEA can cause a premature depletion of available sulfates in the pore solution. researchgate.netresearchgate.net This imbalance can, in turn, affect the subsequent hydration of the silicate phases. For instance, a rapid consumption of sulfates can lead to a retardation of C₃S hydration. researchgate.net The specific outcome depends on the type and amount of sulfate carriers present in the cement (e.g., gypsum, hemihydrate, or anhydrite). researchgate.net The transformation of ettringite (AFt) to monosulfoaluminate (AFm) can also be promoted by TEA. capes.gov.brresearchgate.net

Utilization in Polymerization Processes and Material Synthesis

The surfactant properties of this compound make it a candidate for use in several material synthesis processes, from creating polymer emulsions to modifying the properties of coatings and fabricating specialized ceramics.

Emulsion polymerization is a process that relies on the use of surfactants to emulsify water-insoluble monomers in an aqueous phase, leading to the formation of a stable polymer latex. windows.netpcc.eu The fundamental role of the surfactant, in this case, this compound, is to stabilize monomer droplets and form micelles, which act as the primary sites for polymerization. pcimag.com

The effectiveness of a surfactant in emulsion polymerization is influenced by its ability to lower interfacial tension, which facilitates the emulsification of monomers and the stabilization of the growing polymer particles. pcimag.com Anionic surfactants, such as alkyl sulfates, are known to provide excellent particle size control and contribute to the stability of the resulting latex. windows.net The choice of surfactant has a significant impact on key properties of the final polymer, including particle size, distribution, and viscosity. pcimag.com While specific research data on the performance of this compound in emulsion polymerization is not extensively documented in publicly available literature, its chemical structure as an alkyl sulfate suggests it would function effectively in this capacity. The performance of related fatty alcohol ether sulfates has been shown to result in lower grit levels and improved latex stabilization compared to standard alcohol sulfates. windows.net

In the coatings and paint industry, rheology modifiers are crucial additives that control the flow and deformation behavior of the product. core.ac.uk This ensures desirable properties during storage, application, and film formation. Triethanolamine and its derivatives are utilized in paint formulations, and a related compound, triethanolamine lauryl sulfate, is noted for its application in paints to create smooth and even finishes by aiding in the dispersion of pigments. psgraw.com

As a surfactant, this compound can contribute to the dispersion of solid pigments and fillers within the liquid paint formulation. Proper dispersion is essential to prevent agglomeration and ensure uniform color and texture in the final dried film. The triethanolamine component can also influence the pH of the formulation, which is a critical parameter for the stability and performance of many water-based coatings. alphachem.biz The study of rheology in coatings is complex, with various additives used to achieve the desired balance of properties such as viscosity, sag (B610663) resistance, and leveling. core.ac.uk

Foam ceramics are porous materials with a unique combination of properties, including low thermal conductivity and light weight. Their production often involves the use of foaming agents to introduce and stabilize a gaseous phase within a ceramic slurry before firing. The stability of the wet foam is critical to achieving a uniform and well-defined porous structure in the final ceramic product.

Surfactants with good foaming properties are essential for this process. Triethanolamine alkyl sulfates are known for their foaming capabilities, with the foam volume and stability being influenced by factors such as temperature and the specific alkyl chain length. researchgate.net For instance, studies on a series of triethanolamine alkyl sulfates showed that the C12 homologue produced the most abundant foam at 25°C, while the C14 homologue was more effective at 50°C. researchgate.net While direct studies on this compound for foam ceramics are not prevalent, its identity as a triethanolamine alkyl sulfate suggests it would contribute to foam generation. A related compound, triethanolamine lauryl sulfate, is mentioned for its use in foam ceramics. psgraw.com

Role as Chemical Auxiliary in Textile Processing

In the textile industry, chemical auxiliaries are indispensable for achieving desired outcomes in processes such as dyeing and finishing. Triethanolamine and its salts are recognized for their utility as wetting agents, dye leveling agents, and pH regulators. alphachem.biz

The efficiency of wet processing in textiles, such as dyeing, is highly dependent on the thorough and uniform wetting of the fabric. ekb.eg Wetting agents, which are typically surfactants, are used to lower the surface tension of the processing liquor, allowing it to penetrate the fiber structure more effectively. ekb.eg This is particularly important for synthetic fibers, which can be hydrophobic. ekb.eg this compound, as a surfactant, is expected to perform well as a wetting agent. Related compounds like triethanolamine lauryl ether sulfate are used to lower surface tension and ensure uniform wetting in various textile processes. psgraw.com

Leveling agents are another critical component in dyeing, as they promote the uniform distribution of dye molecules throughout the fabric, preventing patchiness and ensuring a consistent shade. ekb.eg They can function by controlling the rate of dye uptake by the fibers. ekb.eg Triethanolamine has been shown to enhance the color yield in the direct dyeing of cotton by increasing the swellability and accessibility of the cellulose (B213188) structure, which in turn improves dye uptake and fixation. juniperpublishers.com A study on the synthesis and application of triethanolamine trisulphate on cellulosic fibers demonstrated that it could alter the dyeing properties of the cotton. researchgate.net The use of this compound as a leveling agent would be based on these established principles of its constituent chemical groups.

Environmental Fate and Ecotoxicological Profile of Triethanolamine Octyl Sulfate

Biodegradation Pathways and Rates

The biodegradation of triethanolamine (B1662121) octyl sulfate (B86663) is a critical process in determining its environmental persistence. This process involves the breakdown of the compound by microorganisms, which can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Triethanolamine: The triethanolamine portion of the molecule is known to be readily biodegradable. santos.com Studies have demonstrated its significant degradation in the presence of oxygen. For instance, in an OECD 301E test, triethanolamine showed 96% degradation over 19 days. santos.com It was also found to be completely degraded after incubation in municipal activated sludge for 1 or 5 days. santos.com This rapid breakdown suggests that it is unlikely to persist in environments where aerobic microorganisms are active. santos.com

The anaerobic degradation of surfactants, which share structural similarities with triethanolamine octyl sulfate, has been studied. For example, sodium lauryl sulfate (SLS), an anionic surfactant, has been shown to be biodegradable under anaerobic conditions at certain concentrations. nih.gov In contrast, some other surfactants like alkylsulfonates and alkylbenzenesulfonates were not degraded anaerobically and even inhibited methane (B114726) production. d-nb.info The anaerobic biodegradability of this compound itself is not extensively documented, but the behavior of similar compounds suggests that the octyl sulfate portion may be biodegradable under certain anaerobic conditions, likely involving the reduction of the sulfate group. d-nb.info

Octyl Sulfate: The octyl sulfate component, as an alkyl sulfate, is also expected to undergo biodegradation. Anionic surfactants like sodium dodecyl sulfate have been shown to be at least partially degraded under anaerobic conditions, with the sulfate group being reduced to sulfide. d-nb.info It is plausible that this compound follows a similar pathway where the alkyl chain is metabolized by microorganisms.

The biodegradation of this compound would lead to the formation of intermediate compounds known as metabolites.

For the triethanolamine moiety, while it is readily biodegradable, specific environmental metabolites are not extensively detailed in the available literature. santos.com In rodent studies, triethanolamine is largely excreted unchanged, and biodegradation to monoethanolamine or diethanolamine (B148213) has not been demonstrated. nih.gov However, this may not directly reflect the metabolic pathways in environmental microorganisms.

For the octyl sulfate portion, biodegradation of similar alkyl sulfates can proceed through the cleavage of the ester bond, releasing the alcohol (in this case, octanol) and inorganic sulfate. The resulting octanol (B41247) would then be further degraded. In a study on triethanolamine lauryl sulfate, various bacterial species were able to utilize it as a sole source of organic carbon, indicating its decomposition.

Abiotic Degradation Processes and Environmental Persistence

Information directly pertaining to the hydrolytic stability of this compound is limited. However, the stability of the ester linkage in the octyl sulfate portion and the amine and alcohol groups in the triethanolamine portion can be inferred from general chemical principles. Sulfate esters can undergo hydrolysis, particularly at non-neutral pH values, to yield the corresponding alcohol (octanol) and sulfuric acid. The rate of this process would be dependent on temperature and pH. The triethanolamine moiety is generally stable to hydrolysis.

The potential for photodegradation, or breakdown by sunlight, is another important abiotic degradation pathway.

Atmospheric Photodegradation: For the triethanolamine component, an atmospheric degradation half-life of 4 hours has been estimated. oecd.org This suggests that if triethanolamine were to be released into the atmosphere, it would be rapidly degraded.

Aquatic Photodegradation: In aquatic environments, the photodegradation of triethanolamine has been investigated. Studies have shown that the use of periodate (B1199274) (IO₄⁻) coupled with ultraviolet (UV) irradiation can effectively degrade triethanolamine in aqueous solutions. researchgate.net This process involves highly reactive radical and non-radical intermediates. researchgate.net While this indicates a potential for photo-assisted degradation, the rate under natural sunlight conditions in the absence of such sensitizers is not well-defined.

Environmental Distribution and Partitioning Behavior

The way in which this compound moves and accumulates in different environmental compartments (water, soil, air, and biota) is governed by its physical and chemical properties.

Triethanolamine: The triethanolamine part of the molecule has a low octanol-water partition coefficient (log Kow of -2.48), indicating that it has a low potential to bioaccumulate. santos.com Its high water solubility and low Koc (soil organic carbon-water (B12546825) partitioning coefficient) value suggest that it is likely to remain in the water column and not adsorb significantly to sediment or soil. santos.com Consequently, it is expected to be highly mobile in soil. santos.com Fugacity modeling indicates that if released primarily to water, it is unlikely to move to other environmental compartments. oecd.org

Octyl Sulfate: The octyl sulfate portion, being a surfactant, will exhibit surface-active properties. In general, surfactants can influence the partitioning of other substances and may themselves adsorb to interfaces. The partitioning behavior of this compound as a whole will be a composite of the properties of its ionic and non-ionic parts.

Sorption to Soil and Sediment

The sorption of a chemical to soil and sediment is a key process that influences its mobility, bioavailability, and persistence in the environment. This is often quantified by the organic carbon-water partition coefficient (Koc). A high Koc value indicates a tendency for the chemical to bind to organic matter in soil and sediment, making it less mobile. chemsafetypro.com

For surfactants like alkyl sulfates, predicting sorption based on standard models can be complex. However, it is generally understood that these substances will adsorb to solids. ecetoc.org The sorption coefficient for organic chemicals can vary significantly depending on the properties of the soil or sediment, particularly the organic carbon content. ecetoc.org For anionic surfactants, the interaction is not solely based on hydrophobicity; electrostatic interactions can also play a significant role.

Table 1: General Information on Soil Sorption Coefficients

ParameterDescriptionSignificance for Environmental Fate
Sorption Coefficient (Kd)Measures the amount of a chemical adsorbed onto soil relative to the amount in the water phase. chemsafetypro.comIndicates the mobility of a substance in a specific soil type.
Organic Carbon-Water Partition Coefficient (Koc)Normalizes the sorption coefficient to the organic carbon content of the soil, allowing for comparison across different soils. chemsafetypro.comecetoc.orgA high Koc value (>4.5) suggests low mobility, while a low value suggests high mobility in soil and potential for leaching to groundwater. chemsafetypro.com

Volatilization from Water and Soil

Volatilization, the transfer of a substance from a liquid or solid phase to a gaseous phase, is governed by its vapor pressure and Henry's Law constant. Chemicals with a high Henry's Law constant tend to partition from water to air. copernicus.org

This compound is a salt, and salts are characteristically non-volatile. This is further supported by the properties of its components. Triethanolamine has a very low vapor pressure and a Henry's Law constant estimated at 7 x 10⁻¹³ atm-m³/mole, which indicates it is essentially non-volatile from water and moist soil surfaces. nih.gov Alkyl sulfates as a class are also considered non-volatile. Therefore, volatilization is not an expected or significant environmental fate pathway for this compound.

Removal Efficiency in Wastewater Treatment Plants

Wastewater treatment plants (WWTPs) are a primary entry point for many consumer product chemicals into the environment. The removal efficiency of a substance in a WWTP is critical to determining its potential environmental exposure.

Alkyl sulfates are known to be readily biodegradable. heraproject.comnih.gov Numerous studies have demonstrated that they are effectively removed during wastewater treatment. The primary mechanism for removal is biodegradation by microorganisms in activated sludge, with sorption to sludge also contributing. usgs.gov Advanced simulation tests and monitoring studies show that chemical removal of alkyl sulfates in WWTPs is high. heraproject.com Average removal efficiencies for surfactants in typical WWTPs are generally high, often exceeding 90%. ecetoc.org

The triethanolamine component is also readily biodegradable, with studies showing 96% degradation over 19 days in one test and complete degradation in activated sludge within 1 to 5 days in another. laballey.com The high biodegradability of both the alkyl sulfate and triethanolamine portions of the molecule suggests that this compound would be efficiently removed in a standard, well-operated WWTP.

Ecotoxicity to Aquatic Organisms

Ecotoxicity testing provides crucial data on the potential for a chemical to cause harm to environmental organisms. europa.eu Acute toxicity is often measured as the concentration that is lethal to 50% of a test population (LC50) or causes an effect in 50% of the population (EC50) over a short period (e.g., 48 or 96 hours). usgs.govchemsafetypro.com

Effects on Aquatic Invertebrate Species

Aquatic invertebrates, such as the water flea (Daphnia magna), are standard organisms for ecotoxicity testing. chemsafetypro.com Anionic surfactants can cause toxicity to these organisms, with effects varying based on the specific chemical structure. nm.govnih.gov

For the general class of alkyl sulfates, acute toxicity (48-hour EC50) to invertebrates varies with the alkyl chain length. cleaninginstitute.org The triethanolamine component, when tested alone, shows an EC50 for Ceriodaphnia dubia of 609.9 mg/L after 48 hours, indicating it is practically non-toxic on an acute basis. laballey.com A 21-day chronic study on Daphnia magna established a No Observed Effect Concentration (NOEC) of 16 mg/L for triethanolamine. laballey.com

Table 3: Acute Ecotoxicity of Triethanolamine to Aquatic Invertebrates

OrganismEndpointDurationValue (mg/L)Reference
Ceriodaphnia dubia (water flea)EC5048 hours609.9 laballey.com
Daphnia magna (water flea)NOEC (reproduction)21 days16 laballey.com

Toxicity to Fish Populations

Toxicity to fish is a key endpoint in environmental risk assessment. europa.eu For alkyl sulfates, acute toxicity (96-hour LC50) generally increases with the length of the alkyl chain. cleaninginstitute.org

The triethanolamine component is considered practically non-toxic to fish on an acute basis. laballey.com The 96-hour LC50 for the fathead minnow (Pimephales promelas) is reported to be 11,800 mg/L. laballey.com Given the surfactant nature of the complete this compound molecule, its toxicity is expected to be higher than that of triethanolamine alone and more in line with other C8-chain alkyl sulfates. The toxicity of surfactants to fish can involve disruption of the gill epithelium, leading to impaired respiration and ion exchange. nih.gov

Table 4: Acute Ecotoxicity of Triethanolamine to Fish

OrganismEndpointDurationValue (mg/L)Reference
Pimephales promelas (fathead minnow)LC5096 hours11,800 laballey.com

No Public Data on the Impact of this compound on Algal Growth and Photosynthesis

Despite a comprehensive search for scientific literature and ecotoxicological data, no specific research findings or data tables detailing the impact of the chemical compound this compound on algal growth and photosynthesis are publicly available.

Efforts to locate information on this specific compound, including searches using its Chemical Abstracts Service (CAS) number, have not yielded any studies that investigate its effects on algae. Safety Data Sheets (SDS) for the closely related compound, Triethanolammonium (B1229115) dodecylbenzene (B1670861) sulfonate (CAS 27323-41-7), explicitly state that data on toxicity to algae is not available.

Further research, including controlled laboratory studies, would be necessary to determine the specific impacts of this compound on algal populations, including any potential inhibition of growth or interference with the vital process of photosynthesis. Without such dedicated research, a scientifically sound article on this specific topic cannot be produced.

Theoretical and Computational Investigations of Triethanolamine Octyl Sulfate

Molecular Modeling and Simulation Approaches to Interfacial Phenomena

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions at an atomistic level. These simulations can model how individual surfactant molecules, like triethanolamine (B1662121) octyl sulfate (B86663), behave in solution and at interfaces, such as the boundary between oil and water or air and water.

MD simulations have been successfully used to investigate the micellization behavior of sodium alkyl sulfates, including sodium octyl sulfate. acs.orgrsc.org These studies provide insights into the formation, size, and shape of micelles, which are aggregates of surfactant molecules that form in solution above a certain concentration known as the critical micelle concentration (CMC). Simulations can track the transition of surfactant aggregates from spherical to disc-like or rod-like shapes. rsc.org For instance, in studies of sodium octyl sulfate, molecular dynamics simulations have been employed to examine how aggregates evolve, providing a detailed picture of the self-assembly process that is fundamental to surfactant action. rsc.org

Key research findings from simulations on related alkyl sulfate surfactants include:

Critical Micelle Concentration (CMC): Simulations can predict the CMC by observing the concentration at which surfactant aggregation begins. For sodium alkyl sulfates, these simulations show qualitative agreement with experimental trends for CMC as a function of the alkyl tail length. acs.org

Aggregate Structure: MD simulations reveal the shape and internal structure of micelles. For mixtures containing sodium octyl sulfate, simulations have shown that aggregates can transition from spheres to discs and then to rods as the surfactant composition changes. rsc.org

Interfacial Orientation: At an air-water interface, simulations show that surfactant molecules arrange themselves with their hydrophobic tails pointing towards the air and their hydrophilic heads towards the water. The density of surfactants at the interface affects their alignment, with tails becoming more perpendicular to the interface at higher concentrations. researchgate.net

Hydration Shells: The hydrophilic head group of a surfactant is surrounded by a shell of water molecules. Simulations can characterize these hydration shells, showing, for example, that the different oxygen atoms in a sulfate or ether sulfate head group form distinct hydration layers and hydrogen bonds with water. researchgate.net

These simulation approaches, when applied to triethanolamine octyl sulfate, could elucidate the specific role of the triethanolamine counter-ion in influencing micelle formation and interfacial properties.

Table 1: Application of Molecular Modeling to Alkyl Sulfate Surfactants
Simulation TechniqueSystem StudiedKey Properties InvestigatedExample Findings
Molecular Dynamics (MD)Sodium Alkyl (including Octyl) Sulfates in waterMicellization Behavior, CMC, Aggregate SizeObserved strong dependence of free surfactant concentration on overall concentration, crucial for comparing simulation with experimental CMC. acs.org
Molecular Dynamics (MD)Sodium Octyl Sulfate (SOS) and CTAB mixturesAggregate Shape TransitionsFor SOS-rich mixtures, the aggregation path is sphere -> disc -> rod. rsc.org
Molecular Dynamics (MD)Sodium Lauryl Ether Sulfate (SLES) at air/water interfaceInterfacial Structure, Molecular Orientation, HydrationSurfactant tail groups align more perpendicularly to the interface as surface density increases. researchgate.net

Quantum Chemical Calculations for Reaction Mechanisms and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules. nih.gov These methods can be used to investigate the stability of this compound and the mechanisms of its potential chemical reactions, such as hydrolysis or degradation.

For ionic surfactants, quantum calculations have shown that the electric charge is not localized on a single atom but is distributed throughout the hydrophilic head group. researchgate.net This charge distribution is fundamental to the molecule's stability, solubility, and interaction with other molecules and ions. DFT calculations have been used to characterize the structure of sodium adducts of amino acids in the presence of sodium octyl sulfate and to determine the thermodynamics of these interactions by calculating changes in Gibbs free energy (ΔG°). nih.gov

Potential applications of quantum chemical calculations for this compound include:

Molecular Geometry and Charge Distribution: Optimizing the three-dimensional structure of the molecule and mapping the electrostatic potential to identify electron-rich and electron-poor regions. This is crucial for understanding how the molecule interacts with water, oil, and other species.

Reaction Energetics: Calculating the energy changes associated with chemical reactions. For example, the stability of the sulfate ester bond can be assessed by calculating the energy required for its hydrolysis under different pH conditions. The sulfate ester linkage in similar surfactants is known to weaken at pH values below 4. psgraw.com

Spectroscopic Properties: Predicting spectroscopic signatures (e.g., IR, Raman) to aid in the experimental characterization of the compound.

By applying these computational methods, researchers can gain a priori knowledge of the chemical properties of this compound, complementing experimental findings.

Table 2: Quantum Chemical Methods and Their Application to Sulfate Surfactants
Computational MethodFocus of InvestigationType of Information GainedRelevance to this compound
Density Functional Theory (DFT)Interaction of Sodium Octyl Sulfate with amino acidsStructure of molecular complexes, Gibbs free energy of reaction (ΔG°)Predicting reactivity and interactions with biological molecules or other formulation components. nih.gov
Ab Initio CalculationsDevelopment of models for predicting CMCOptimized molecular structures and electronic properties used as descriptors in property prediction models. aip.orgUnderstanding the fundamental electronic properties that determine its bulk behavior.
General Quantum ChemistryCharge distribution in ionic surfactantsDelocalization of charge across the hydrophilic head groupExplaining the molecule's stability, solubility, and interaction with ions and polar molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.gov The goal is to develop a mathematical equation that can predict the properties of new or untested compounds based solely on their molecular structure. aip.org

For surfactants like this compound, QSPR models can be developed to predict key performance indicators such as the critical micelle concentration (CMC), surface tension, and foaming ability. researchgate.netnih.gov These models are built by first calculating a set of numerical values, known as molecular descriptors, that represent the molecule's structure. These descriptors can be simple (e.g., molecular weight) or complex (e.g., derived from quantum chemical calculations).

The general workflow for building a QSPR model involves:

Data Collection: Gathering experimental data for a series of related surfactants.

Descriptor Calculation: Computing a wide range of molecular descriptors for each surfactant in the dataset.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Stochastic Gradient Boosting to select the most relevant descriptors and create a predictive equation. aip.orgnih.gov

Validation: Testing the model's predictive power on a separate set of compounds not used in its development.

Studies on anionic surfactants have identified several molecular descriptors that are influential in predicting their properties. nih.gov A QSPR model developed to predict the CMC of sulfate surfactants, for example, used descriptors related to hydrophobicity (LogP), molecular size (van der Waals area), and charge distribution (qC1, qC2). aip.org

Table 3: QSAR/QSPR Modeling for Anionic Surfactants
Predicted PropertyModeling TechniqueTypes of Influential Molecular DescriptorsRelevance to this compound
Critical Micelle Concentration (CMC)Multiple Linear Regression (MLR)LogP (hydrophobicity), Molar Refractivity (RD), Average van der Waals area (Avdw), Partial Charges (qC1, qC2). aip.orgEnables rapid prediction of CMC for designing new formulations.
Critical Micelle Concentration (CMC)Stochastic Gradient Boosting (SGB), Genetic Programming (GP)Molecular properties, salinity, pH, and temperature. nih.govDevelops robust models that account for environmental conditions.
Influence on Bacterial Attachment to MembranesMultivariate RegressionCMC, LogP, Dipole Moment, Molecular Topology Indices, Charge Properties. nih.govPredicting behavior in applications like antimicrobial formulations or biofouling prevention.

Future Research Directions and Emerging Areas for Triethanolamine Octyl Sulfate Studies

Development of Novel Sustainable Synthetic Routes

The traditional synthesis of Triethanolamine (B1662121) octyl sulfate (B86663) involves the reaction of triethanolamine with octyl sulfate, which is typically derived from petrochemical sources and may involve sulfating agents like chlorosulfonic acid. google.comstmjournals.in Future research is increasingly focused on developing "greener" and more sustainable synthetic pathways.

Key areas of investigation include:

Bio-based Feedstocks: A significant shift involves sourcing the primary components from renewable resources. Research into the bio-based production of ethanolamines from renewable feedstocks like L-serine through fermentation is an active area. tudelft.nl Similarly, efforts are underway to produce fatty alcohols, the precursors to octyl sulfate, from non-food biomass, agricultural residues, or microbial processes, thus creating a bio-based value chain. bio.org The use of bio-naphtha or biogas in the initial stages of chemical production, allocated via a biomass balance method, represents another promising strategy. ieabioenergy.com

Catalytic Processes: Moving away from stoichiometric reagents to catalytic ones is a core principle of green chemistry. vapourtec.com Research is exploring the use of efficient and reusable catalysts for both the synthesis of triethanolamine and the sulfation step. researchgate.net For instance, catalytic Williamson ether synthesis at high temperatures shows potential for producing ether linkages using weaker, less hazardous alkylating agents, a principle that could be adapted for surfactant synthesis. researchgate.net

Alternative Solvents and Reaction Conditions: The use of volatile organic solvents is a major drawback of many chemical processes. Future synthetic routes aim to use safer solvents like water or supercritical fluids, or even conduct reactions under solvent-free conditions. chemmethod.com The application of alternative energy sources such as ultrasound or microwave activation to drive reactions can also lead to shorter reaction times and increased energy efficiency. chemmethod.comrsc.org

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Routes

Synthesis AspectConventional RouteEmerging Sustainable RouteGreen Chemistry Principle Addressed
Feedstock Petrochemical-based octanol (B41247) and ethylene (B1197577) oxide.Bio-based octanol from plant oils; Bio-ethanolamine from fermentation. tudelft.nlbio.orgUse of Renewable Feedstocks
Catalysis Stoichiometric sulfating agents (e.g., chlorosulfonic acid). google.comReusable solid acid catalysts; Enzymatic sulfation (alkylsulfatase). pnas.orgCatalysis
Solvents Often requires organic solvents.Water, supercritical CO₂, or solvent-free conditions. chemmethod.comSafer Solvents and Auxiliaries
Energy High-temperature and high-pressure processes.Lower energy inputs through catalysis or alternative energy sources (e.g., ultrasound). rsc.orgDesign for Energy Efficiency
Byproducts Generation of salt waste and other byproducts.Higher atom economy, minimizing waste streams like salts.Prevention, Atom Economy

Exploration of Advanced Functional Materials Incorporating Triethanolamine Octyl Sulfate

The unique properties of this compound as a surfactant make it a candidate for incorporation into advanced functional materials. Its ability to self-assemble and modify interfaces can be harnessed to create materials with novel characteristics.

Future research in this domain includes:

Nanostructured Coatings: Surfactants are crucial in the synthesis and application of nanostructured coatings. This compound could be used to create uniform, strongly adherent nanostructured layers on various substrates, including textiles. mdpi.com Such coatings can impart properties like water repellency, self-cleaning, and anti-fogging. mdpi.comspecialchem.com Research could focus on using it as a template or stabilizer in sol-gel processes to create hybrid organic-inorganic coatings with enhanced durability and performance. specialchem.com

Smart and Stimuli-Responsive Materials: "Smart" materials can respond to changes in their environment, such as pH, temperature, or light. nih.gov The self-assembly of this compound is sensitive to such stimuli, and this behavior could be exploited. Future work could investigate its use in creating phase-sensitive gels for controlled-release applications or in developing halochromic coatings for textile-based sensors. nih.govnih.gov

Advanced Composite Materials: Surfactants play a role in dispersing nanoparticles within a polymer matrix to create advanced composites. Research has shown that triethanolamine-functionalized multi-walled carbon nanotubes (MWCNT-TEA) exhibit superior adsorption capabilities for heavy metal ions. researchgate.net Future studies could explore the use of this compound to improve the dispersion and interfacial adhesion of nanofillers in composites, enhancing their mechanical, thermal, or conductive properties.

Enhanced Understanding of Complex System Interactions

While this compound is used in various formulations, a detailed molecular-level understanding of its interactions within complex mixtures is still an emerging field. Such knowledge is crucial for optimizing product performance and stability.

Key research areas are:

Phase Behavior and Rheology: The performance of surfactant-based products is dictated by their phase behavior and rheological properties. whiterose.ac.uk Future studies will likely involve detailed investigations into the phase diagrams of this compound in combination with other ingredients (co-surfactants, polymers, salts). Techniques like small-angle X-ray scattering (SAXS), dynamic light scattering (DLS), and advanced rheological measurements can elucidate the formation of different structures (e.g., micelles, hexagonal phases, lamellar phases) and their flow characteristics. nih.govresearchgate.net Understanding these properties is key to designing high-concentration, low-viscosity formulations. researchgate.net

Interaction with Polymers and Proteins: In many applications, particularly personal care products, surfactants interact with polymers and proteins. These interactions govern properties like viscosity, conditioning effects, and biological response. Viscometric methods have been used to study the interaction between similar surfactants (Triethanolamine lauryl sulphate) and proteins like gluten. nih.gov Future research should extend this to this compound, examining its binding characteristics with various polymers and proteins to better predict and control formulation behavior.

Modeling and Simulation: Computational methods like dissipative particle dynamics (DPD) and molecular dynamics (MD) are powerful tools for simulating surfactant self-assembly and interactions at a molecular level. whiterose.ac.uk Applying these models to systems containing this compound can provide insights that are difficult to obtain experimentally, helping to predict phase behavior and guide the rational design of new formulations.

Table 2: Focus Areas for Studying Complex System Interactions

Research AreaKey Questions to AddressRelevant Techniques
Phase Behavior What mesophases (micelles, lamellar, etc.) are formed at different concentrations, temperatures, and pH? researchgate.net How do additives influence phase transitions?Polarized Optical Microscopy (POM), Small-Angle X-ray/Neutron Scattering (SAXS/SANS), Dynamic Light Scattering (DLS) nih.govwhiterose.ac.uk
Rheological Properties How do viscosity and viscoelasticity (G', G'') change with shear rate, concentration, and temperature? nist.gov What is the nature of the micellar network?Rotational and Oscillatory Rheometry
Intermolecular Interactions What is the binding mechanism with polymers and proteins? How does it affect the conformation of biomolecules?Isothermal Titration Calorimetry (ITC), Viscometry, Fluorescence Spectroscopy, Circular Dichroism (CD)
Computational Modeling Can we predict self-assembly and phase transitions? What are the molecular forces driving the interactions?Molecular Dynamics (MD), Dissipative Particle Dynamics (DPD) whiterose.ac.uk

Comprehensive Environmental Impact Assessments and Green Chemistry Principles

A critical direction for future research is the holistic evaluation of the environmental and health impacts of this compound throughout its entire lifecycle, guided by the principles of green chemistry.

This involves:

Life Cycle Assessment (LCA): LCA is a methodology for assessing the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. mdpi.comeuropa.eu Future research should conduct comprehensive LCAs for this compound, comparing different production routes (e.g., petrochemical vs. bio-based) to identify environmental hotspots and opportunities for improvement. researchgate.net Impact categories to assess include climate change, ecotoxicity, resource depletion, and water use. mdpi.com

Biodegradation and Ecotoxicity: While the triethanolamine component is considered readily biodegradable, comprehensive data on the complete degradation pathway of the entire this compound molecule and its potential metabolites is needed. oecd.orgsantos.com Future studies should focus on its persistence in various environmental compartments (water, soil, sediment) and its chronic toxicity to a wider range of aquatic and terrestrial organisms. This aligns with the "Design for Degradation" principle of green chemistry. nih.gov

Application of Green Chemistry Principles: The 12 Principles of Green Chemistry provide a framework for designing safer and more sustainable chemical products and processes. researchgate.net Future research should systematically apply these principles to this compound. This includes maximizing atom economy in synthesis, designing the molecule to be less toxic while maintaining efficacy, and ensuring that the processes used minimize the potential for chemical accidents. vapourtec.comnih.gov

Table 3: Application of Green Chemistry Principles to this compound

PrincipleApplication to this compound
1. Prevention Design synthetic routes that minimize waste generation from the outset. researchgate.net
2. Atom Economy Maximize the incorporation of all materials used in the process into the final product.
3. Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity, avoiding harsh sulfating agents. researchgate.net
4. Designing Safer Chemicals Design the molecule to be effective while minimizing its inherent toxicity and potential for bioaccumulation.
5. Safer Solvents and Auxiliaries Make use of solvents like water or supercritical fluids unnecessary wherever possible and innocuous when used. chemmethod.com
6. Design for Energy Efficiency Conduct synthetic steps at ambient temperature and pressure where possible, utilizing catalysis.
7. Use of Renewable Feedstocks Utilize bio-based sources for both the octanol and triethanolamine moieties. bio.org
8. Reduce Derivatives Minimize or avoid unnecessary intermediate steps in the synthesis. nih.gov
9. Catalysis Employ catalytic reagents in preference to stoichiometric reagents to enhance selectivity and reduce waste. vapourtec.com
10. Design for Degradation Ensure the chemical breaks down into innocuous products at the end of its function and does not persist in the environment. nih.gov
11. Real-time analysis for Pollution Prevention Develop analytical methodologies to monitor and control processes in real-time to prevent the formation of hazardous byproducts.
12. Inherently Safer Chemistry for Accident Prevention Choose substances and forms of substances used in a process to minimize the potential for accidents.

Q & A

Q. What are the critical physicochemical properties of triethanolamine octyl sulfate that influence experimental design in surfactant studies?

Methodological Answer: Key properties include solubility in polar/nonpolar solvents, critical micelle concentration (CMC), pH stability (typically alkaline due to triethanolamine counterion), and thermal stability. Researchers should use techniques like dynamic light scattering (DLS) for micelle size analysis, conduct pH titrations with buffers (e.g., triethanolamine hydrochloride systems ), and employ thermogravimetric analysis (TGA) to assess thermal degradation thresholds. Standardized protocols for reporting these properties are outlined in academic guidelines .

Q. How should researchers validate the purity of this compound in synthetic workflows?

Methodological Answer: Combine chromatographic (HPLC, GC) and spectroscopic (NMR, FTIR) methods. For novel syntheses, elemental analysis and mass spectrometry are essential to confirm molecular identity. Known compounds require cross-referencing with literature data (e.g., sulfate surfactant spectral libraries ). Purity assessments should include residual solvent analysis via gas chromatography and quantification of secondary amines (e.g., using ion chromatography) to comply with regulatory thresholds .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

Methodological Answer: Use nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure. Work under fume hoods to avoid inhalation. Storage should adhere to EU regulations (Annex III/62), including nitrite-free containers to prevent nitrosamine formation . Emergency protocols must address neutralization of spills using inert absorbents (e.g., vermiculite) and disposal via approved hazardous waste channels .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the surfactant efficiency of this compound across different pH ranges?

Methodological Answer: Conduct systematic meta-analyses of existing studies to identify variables like ionic strength, temperature, or impurity profiles. Replicate experiments under controlled conditions, using standardized buffer systems (e.g., triethanolamine hydrochloride at pH 7.6 ). Advanced statistical tools (multivariate regression) can isolate confounding factors. Cross-validate results with alternative techniques, such as surface tension measurements vs. fluorescence probing .

Q. What strategies optimize the synthesis of this compound to minimize byproducts like sulfonic acid derivatives?

Methodological Answer: Employ reaction kinetic studies to identify optimal stoichiometry (e.g., molar ratios of octyl alcohol to sulfating agents). Use real-time monitoring (in-situ FTIR) to track sulfation efficiency. Post-synthesis purification steps, such as liquid-liquid extraction or column chromatography, can isolate the target compound. Comparative studies of sulfating agents (chlorosulfonic acid vs. sulfur trioxide) may reduce side reactions .

Q. How can computational models predict the environmental fate of this compound in aquatic ecosystems?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and bioaccumulation potential. Molecular dynamics simulations can elucidate interactions with lipid membranes or soil organic matter. Validate predictions with experimental data from microcosm studies, measuring half-lives under varying oxygen and microbial conditions .

Q. What advanced spectroscopic techniques are most effective for characterizing micellar dynamics of this compound?

Methodological Answer: Small-angle X-ray scattering (SAXS) provides high-resolution micelle size/shape data. Nuclear Overhauser effect spectroscopy (NOESY) NMR reveals molecular packing in micelles. Time-resolved fluorescence quenching (TRFQ) quantifies micellar hydration and aggregation numbers. Ensure consistency by calibrating instruments with reference surfactants (e.g., sodium dodecyl sulfate) .

Methodological Guidelines

  • Literature Review : Use databases like SciFinder and PubMed with keywords "this compound," "anionic surfactants," and "micelle kinetics." Prioritize peer-reviewed journals over commercial sources .
  • Data Reporting : Follow Beilstein Journal guidelines for experimental reproducibility: detail synthesis steps, characterization data, and statistical analyses in main text or supplementary materials .
  • Ethical Compliance : For studies involving human-derived samples (e.g., skin irritation tests), obtain IRB approval and adhere to OECD test guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.